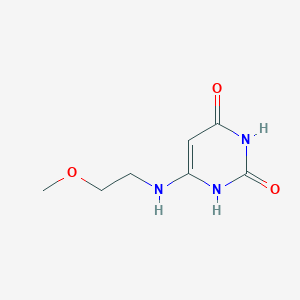
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C11H19F2NO2 and its molecular weight is 235.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelsynthese und -entwicklung
Piperidinderivate, einschließlich 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butansäure, sind in der pharmazeutischen Industrie von entscheidender Bedeutung. Sie sind in über zwanzig Klassen von Arzneimitteln vorhanden und spielen aufgrund ihrer strukturellen Vielseitigkeit und biologischen Aktivität eine wichtige Rolle bei der Arzneimittelentwicklung . Diese Verbindung kann verwendet werden, um neuartige Medikamente mit potenziellen therapeutischen Anwendungen zu entwickeln.
Pharmakologische Forschung
Der Piperidinrest ist ein häufiges Merkmal in vielen pharmakologisch aktiven Verbindungen. Die Forschung an This compound könnte zur Entdeckung neuer Medikamente führen, die bei der Behandlung einer Vielzahl von Erkrankungen wie Krebs, Virusinfektionen und neurologischen Störungen eingesetzt werden können .
Studien zur biologischen Aktivität
Verbindungen mit einer Piperidinstruktur sind dafür bekannt, eine breite Palette an biologischen Aktivitäten aufzuweisen. This compound könnte auf ihre potenziellen biologischen Wirkungen untersucht werden, zu denen antimikrobielle, entzündungshemmende oder antipsychotische Eigenschaften gehören könnten .
Chemische Synthese
Diese Verbindung kann als Reaktant in der chemischen Synthese dienen, insbesondere bei der Bildung komplexer Moleküle, die eine Piperidinstruktur als Baustein benötigen. Sie könnte in Mehrkomponentenreaktionen, Cyclisierungen und Annulationsverfahren verwendet werden, um vielfältige chemische Einheiten zu erzeugen .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung in Verfahren wie NMR, HPLC, LC-MS und UPLC verwendet werden, um die Genauigkeit und Zuverlässigkeit der analytischen Ergebnisse zu gewährleisten .
Eigenschaften
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-3-9(10(15)16)14-6-4-8(5-7-14)11(2,12)13/h8-9H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWYXYUREORSTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)C(C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-1-cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480947.png)
![5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1480948.png)



![6-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid](/img/structure/B1480954.png)






